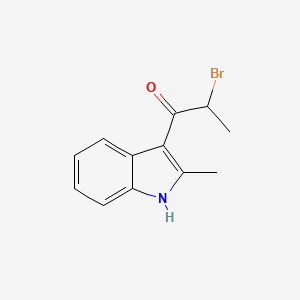

2-bromo-1-(2-methyl-1H-indol-3-yl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

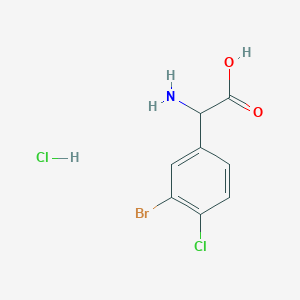

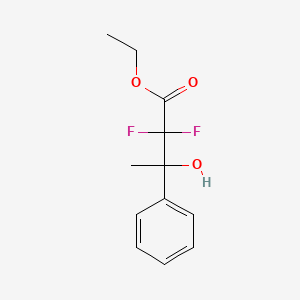

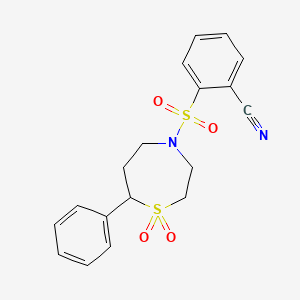

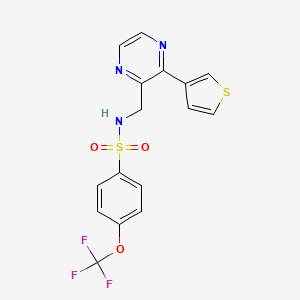

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12BrNO/c1-7(13)12(15)11-8(2)14-10-6-4-3-5-9(10)11/h3-7,14H,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound has a molecular weight of 266.14 . It should be stored at a temperature between 28 C .科学的研究の応用

Domino Reactions and Indole Synthesis

2-Bromo-1-(2-methyl-1H-indol-3-yl)propan-1-one serves as a precursor in domino reactions. Specifically, ortho-Bromo(propa-1,2-dien-1-yl)arenes, related compounds, showcase unique reactivity under palladium catalysis to form enamines and indoles through a series of concerted and sequential reactions. The substrates for these transformations are accessible from 2-bromoaryl bromides, demonstrating the compound's utility in complex organic syntheses (Masters, Wallesch, & Bräse, 2011).

Electrosynthesis in Organic Chemistry

The compound's derivatives participate in electrochemical reactions in the presence of carbon dioxide, leading to the synthesis of novel spiro compounds and succinic acid derivatives. This process exemplifies the role of bromo-substituted compounds in sustainable chemistry, particularly in reactions involving carbon–carbon triple bonds and subsequent carbon fixation, showcasing their potential in creating building blocks for pharmaceuticals and materials science (Katayama, Senboku, & Hara, 2016).

Propargylation and Heterocycle Formation

This compound and its analogs are also pivotal in the propargylation of heteroaromatic systems, including indole and carbazole. The use of indium(III) bromide catalyzes these reactions, leading to highly regioselective and efficient synthesis of propargylated heterocycles. This highlights the compound's significance in diversifying heteroaromatic chemical spaces, crucial for drug discovery and materials chemistry (Yadav, Reddy, Rao, & Kumar, 2007).

Enzymatic Resolution and Synthesis of Indoles

The enzymatic kinetic resolution of N-substituted indolic alcohols, derivatives of this compound, showcases the application of biocatalysis in achieving high enantioselectivity for the synthesis of bioactive compounds. This approach is particularly beneficial for developing pharmaceuticals and agrochemicals, leveraging the inherent selectivity of enzymes (Borowiecki, Dranka, & Ochal, 2017).

Multienzymatic Cascade Processes

This compound and its related compounds are also substrates in multienzymatic cascade processes, leading to the synthesis of enantiopure tetrahydrofurans, vital precursors for biologically active molecules. These processes exemplify the integration of enzymatic steps for the construction of complex molecular architectures, underscoring the importance of these compounds in synthetic biology and green chemistry (Brenna, Crotti, Gatti, Marinoni, Monti, & Quaiato, 2017).

Safety and Hazards

作用機序

Target of Action

It is known that indole derivatives, which include this compound, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

特性

IUPAC Name |

2-bromo-1-(2-methyl-1H-indol-3-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c1-7(13)12(15)11-8(2)14-10-6-4-3-5-9(10)11/h3-7,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQKHKFFXCCSMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2689005.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2689009.png)

![5-methyl-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2689011.png)

![14-(2-chloro-6-fluorophenyl)-10-(4-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2689013.png)

![2-(3,5-Dimethylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2689017.png)